1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one
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Overview
Description
1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a hydroxy group, a nitroindole moiety, and a sulfanylidenepyrimidinone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps:
Formation of the Fluorophenylmethyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable methylating agent under controlled conditions.
Synthesis of the Nitroindole Moiety: The nitroindole component is synthesized through nitration of an indole derivative, followed by methylation.
Construction of the Sulfanylidenepyrimidinone Core: This core structure is formed through a series of condensation reactions involving appropriate precursors.
Final Assembly: The final step involves coupling the fluorophenylmethyl intermediate, the nitroindole moiety, and the sulfanylidenepyrimidinone core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one
- 1-[(4-bromophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one
Uniqueness
1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4S/c1-11-15(16-8-14(26(29)30)6-7-18(16)23-11)9-17-19(27)24-21(31)25(20(17)28)10-12-2-4-13(22)5-3-12/h2-9,28H,10H2,1H3,(H,24,27,31)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUKXYNDUAMRDU-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1=CC3=C(N(C(=S)NC3=O)CC4=CC=C(C=C4)F)O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=C(/C1=C/C3=C(N(C(=S)NC3=O)CC4=CC=C(C=C4)F)O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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